molecular formula C11H19NO3 B2785088 (S)-Tert-butyl 2-(hydroxymethyl)-4-methylenepyrrolidine-1-carboxylate CAS No. 181295-78-3

(S)-Tert-butyl 2-(hydroxymethyl)-4-methylenepyrrolidine-1-carboxylate

Cat. No.: B2785088
CAS No.: 181295-78-3
M. Wt: 213.277
InChI Key: LEQFXSMBUFJQLZ-VIFPVBQESA-N
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Description

(S)-Tert-butyl 2-(hydroxymethyl)-4-methylenepyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H19NO3. This compound is characterized by its pyrrolidine ring structure, which is substituted with a tert-butyl ester group, a hydroxymethyl group, and a methylene group. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl 2-(hydroxymethyl)-4-methylenepyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyrrolidine derivative.

    Reaction with tert-Butyl Chloroformate: The pyrrolidine derivative is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester.

    Introduction of Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde and a reducing agent.

    Formation of Methylene Group: The methylene group is introduced through a methylenation reaction, typically using a Wittig or Horner-Wadsworth-Emmons reagent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and often involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl 2-(hydroxymethyl)-4-methylenepyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The methylene group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted pyrrolidine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

(S)-Tert-butyl 2-(hydroxymethyl)-4-methylenepyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of (S)-Tert-butyl 2-(hydroxymethyl)-4-methylenepyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

    tert-Butyl 2-(hydroxymethyl)-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate: Contains a methoxyphenyl group instead of a methylene group.

Uniqueness

(S)-Tert-butyl 2-(hydroxymethyl)-4-methylenepyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Its combination of a tert-butyl ester, hydroxymethyl group, and methylene group makes it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

tert-butyl (2S)-2-(hydroxymethyl)-4-methylidenepyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8-5-9(7-13)12(6-8)10(14)15-11(2,3)4/h9,13H,1,5-7H2,2-4H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQFXSMBUFJQLZ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=C)CC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=C)C[C@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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